Secramine A

Description

Discovery and Isolation Context of Secramine A

This compound was identified from a library of approximately 2,500 galanthamine-like compounds. nih.gov The discovery was the result of a high-throughput phenotypic screen designed to find small molecules that could inhibit membrane traffic from the Golgi apparatus to the plasma membrane. chemsrc.com This approach, which combines complex organic synthesis with cell-based assays, was inspired by the utility of other natural products in studying cellular pathways. chemsrc.com

The synthesis of the compound library was based on mimicking the biosynthetic pathway of the natural product galanthamine (B1674398) on a solid support. nih.gov this compound itself is a synthetic analog of galanthamine. nih.gov Initially labeled simply as secramine, it was later renamed this compound to distinguish it from other active analogs like Secramine B. nih.govsmolecule.com The initial small-scale synthesis, which yielded less than 50 mg, was later optimized to a larger-scale protocol to produce sufficient quantities for extensive biological investigation. nih.govchemspider.comresearchgate.net

Role of this compound as a Chemical Probe in Biological Systems

The primary value of this compound in research lies in its function as a chemical probe that specifically targets the activation of Cell division control protein 42 homolog (Cdc42). chemsrc.com Cdc42 is a member of the Rho family of small GTPases, which act as molecular switches to regulate a vast array of cellular functions, including cytoskeletal organization, cell polarity, and membrane trafficking. caymanchem.comuni.lu

The mechanism of action of this compound is noteworthy and distinct. It inhibits the activation of Cdc42 in a manner that is dependent on the Rho guanine (B1146940) nucleotide dissociation inhibitor (RhoGDI). chemsrc.com RhoGDI proteins are crucial regulators that shuttle Rho GTPases like Cdc42 between the cytosol and cellular membranes. uni.lu this compound functions by preventing the dissociation of the Cdc42-RhoGDI complex, which in turn blocks the translocation of Cdc42 to membranes where it would normally be activated. caymanchem.comuni.lunih.gov This mode of action prevents Cdc42 from binding to GTP and its downstream effectors. chemsrc.com

Because it can be applied to cells acutely and its effects are reversible upon washout, this compound allows for precise temporal control in experiments, a significant advantage over genetic techniques such as dominant-negative protein expression. nih.govsmolecule.com Its fast-acting nature and utility in cell-free systems further enhance its value as an experimental tool. smolecule.com

Overview of Research Trajectories for this compound

Research involving this compound has advanced our understanding of multiple Cdc42-dependent cellular processes. Key research findings have demonstrated that this compound:

Inhibits the transport of proteins from the Golgi to the plasma membrane, the initial phenotype for which it was discovered. chemsrc.comsmolecule.com

Blocks Cdc42-dependent actin polymerization. nih.gov

Inhibits cell spreading, a process that relies on the activation of Cdc42. nih.govchemspider.comresearchgate.net

Impairs the polarization of the Golgi apparatus in migrating cells. chemsrc.com

Blocks platelet adhesion and the formation of filopodia.

These findings corroborate the role of Cdc42 in these fundamental cellular activities. Consequently, research trajectories have focused on using this compound as a specific inhibitor to explore the nuanced roles of Cdc42 in various biological contexts, from basic cell biology to processes relevant to disease. For instance, given the involvement of Cdc42 in tumorigenesis and metastasis, this compound serves as a valuable probe in cancer biology research. Further studies have also utilized this compound and its analogs to understand the structure-activity relationship and to potentially develop more potent or specific inhibitors. smolecule.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(1R,3S,12R,14E,16R)-9-bromo-8-(cyclopropylmethoxy)-16-[(4-methoxyphenyl)methylsulfanyl]-14-phenylmethoxyimino-11-oxa-4-azatetracyclo[8.6.1.0¹﹐¹².0⁶﹐¹⁷]heptadeca-6,8,10(17)-trien-3-yl]methanol | |

| Molecular Formula | C₃₅H₃₉BrN₂O₅S | |

| Molecular Weight | 679.7 g/mol | |

| Monoisotopic Mass | 678.17631 Da | |

| Synonyms | This compound, CHEMBL1222038 |

| InChI Key | WOAYDXMBHOUEQZ-GJEPMKPZSA-N | |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Secramine B |

| Galanthamine |

| RhoGDI (Rho guanine nucleotide dissociation inhibitor) |

| Cdc42 (Cell division control protein 42 homolog) |

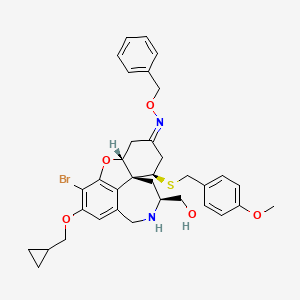

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H39BrN2O5S |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

[(1R,3S,12R,14E,16R)-9-bromo-8-(cyclopropylmethoxy)-16-[(4-methoxyphenyl)methylsulfanyl]-14-phenylmethoxyimino-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17)-trien-3-yl]methanol |

InChI |

InChI=1S/C35H39BrN2O5S/c1-40-28-11-9-24(10-12-28)21-44-31-15-26(38-42-20-22-5-3-2-4-6-22)14-30-35(31)16-27(18-39)37-17-25-13-29(41-19-23-7-8-23)33(36)34(43-30)32(25)35/h2-6,9-13,23,27,30-31,37,39H,7-8,14-21H2,1H3/b38-26+/t27-,30+,31+,35+/m0/s1 |

InChI Key |

WOAYDXMBHOUEQZ-GJEPMKPZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CS[C@@H]2C/C(=N/OCC3=CC=CC=C3)/C[C@@H]4[C@]25C[C@H](NCC6=CC(=C(C(=C56)O4)Br)OCC7CC7)CO |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2CC(=NOCC3=CC=CC=C3)CC4C25CC(NCC6=CC(=C(C(=C56)O4)Br)OCC7CC7)CO |

Synonyms |

secramine A |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Secramine a

Historical and Contemporary Total Synthesis of Secramine A

The synthesis of this compound is rooted in a creative approach that leverages principles of natural product synthesis to create novel molecular architectures.

Biomimetic Synthetic Approaches to this compound

This compound was first identified from a library of approximately 2,500 galanthamine-like molecules. researchgate.net The synthesis of this library was inspired by the biosynthesis of the natural product galanthamine (B1674398), a strategy known as biomimetic diversity-oriented synthesis (DOS). nih.govrsc.org This approach utilizes reactions that parallel the biosynthetic pathways of natural products to generate a collection of structurally diverse molecules. rsc.org The core of this strategy was the solid-phase synthesis of the galanthamine-like scaffold, followed by a series of diversity-generating reactions. rsc.org

The initial discovery of this compound as a potent inhibitor of membrane traffic from the Golgi apparatus was a direct result of screening this biomimetically synthesized library. nih.govresearchgate.net Notably, galanthamine itself did not show any effect on this cellular pathway, highlighting the power of the DOS approach to uncover molecules with novel biological functions distinct from the parent natural product. The synthesis was achieved on a solid support, which allowed for the systematic and efficient creation of a large number of distinct compounds for high-throughput screening. nih.gov

Scaled-Up Synthesis Methodologies for this compound

Key improvements in the scaled-up synthesis included:

| Key Feature | Small-scale, proof-of-concept | Optimized for larger quantities |

Key Stereoselective Transformations in this compound Synthesis

The key transformations highlighted in the synthesis include:

Reductive Amination: The initial coupling of the aldehyde and amine precursors is achieved via reductive amination to form a key intermediate.

Bis-cyclization: A crucial step involves a bis-cyclization of an intermediate to form the core polycyclic framework. This type of transformation often requires careful selection of reagents and conditions to control the formation of the desired diastereomer.

Mitsunobu Reaction: A Mitsunobu reaction is employed to introduce a specific functional group with inversion of stereochemistry, a classic example of a stereospecific transformation. rsc.org

Conjugate Addition: The final stages of the synthesis involve a conjugate addition reaction. Such additions to chiral substrates can proceed with high diastereoselectivity, influenced by the existing stereocenters in the molecule.

These steps, common in complex molecule synthesis, are critical for establishing the unique three-dimensional architecture of this compound. nih.gov

Design and Preparation of this compound Analogues

The exploration of this compound's structure-activity relationship (SAR) has been a key focus, aiming to understand the molecular features essential for its activity.

Structure-Guided Derivatization of this compound

Following its discovery, analogues of this compound were investigated to probe the importance of different structural components. The initial screen that identified this compound also yielded related compounds, such as Secramine B, which differed in the substitution pattern on the aromatic rings. Comparing the activity of these closely related analogues provided the first insights into the SAR of this compound class. For instance, both this compound and B were found to inhibit actin polymerization, whereas another analogue, Secramine C, was inactive, suggesting that specific structural features are critical for biological function. This type of structure-guided analysis is fundamental to the process of optimizing a lead compound. icdst.org

Exploration of Functional Group Modifications in this compound Scaffold

Systematic modification of the functional groups on the this compound scaffold is a strategy to map its interaction with its biological target and to potentially develop more potent or selective inhibitors. nih.govacs.org This involves the synthesis of new analogues where specific parts of the molecule are altered. rsc.org For example, the initial library synthesis involved varying four points of diversity (R1, R2, R3, and R4), leading to a wide range of functional group modifications around the core scaffold. rsc.org

Table 2: Points of Diversity in the Biomimetic Synthesis of the Galanthamine-Like Library

| Diversity Point | Reaction Type | Functional Groups Introduced |

|---|---|---|

| R1 | Mitsunobu Reaction | Various alcohols |

| R2 | Conjugate Addition | Various thiols |

| R3 | Reductive Amination / Acylation / Isocyanate Addition | Alkyl, acyl, and carbamoyl (B1232498) groups |

| R4 | Imine/Oxime Ether Formation | Various amines and hydroxylamines |

This approach allows for a broad exploration of the chemical space around the this compound scaffold. rsc.org Further studies on other inhibitor scaffolds have shown that modifications such as replacing a sulfonamide with a sulfone or carboxylic acid can lead to a complete loss of activity, demonstrating the high sensitivity of biological targets to even minor structural changes. nih.gov The azide (B81097) functional group has also been considered a valuable tool for derivatization, as it can be used for "click" chemistry to attach probes or other moieties. acs.org Such systematic explorations are crucial for a deep understanding of the molecule's chemical properties.

Solid-Phase and Diversity-Oriented Synthesis of this compound Libraries

The discovery of this compound is a direct result of pioneering work in the fields of solid-phase synthesis and diversity-oriented synthesis (DOS). This approach enabled the creation of a large and structurally diverse library of compounds inspired by the natural product galanthamine, from which this compound was identified as a potent inhibitor of protein trafficking from the Golgi apparatus. rsc.org The synthesis was designed to be biomimetic, mirroring the proposed biosynthetic pathway of galanthamine.

The foundation of the synthesis was the use of a solid support, specifically high-capacity polystyrene beads, to which a tyrosine derivative was attached. nih.gov This solid-phase approach offers significant advantages for library synthesis, including simplified purification procedures where excess reagents and byproducts are washed away, and the ability to drive reactions to completion using a large excess of reagents.

The synthesis of the core galanthamine-like scaffold on the solid support involved a key intramolecular oxidative coupling mediated by a hypervalent iodine reagent, followed by a palladium-catalyzed deprotection and a spontaneous, facially selective cyclization. acs.org This series of reactions efficiently constructed the complex, polycyclic core structure that would serve as the template for diversification.

Following the successful solid-phase synthesis of the core scaffold, a diversity-oriented synthesis strategy was employed to generate a library of analogs. rsc.orgnih.gov This was achieved through a split-pool synthesis methodology, a powerful technique for creating large numbers of unique compounds. nih.gov The solid-supported core structures were "split" into multiple portions, with each portion being subjected to a different chemical transformation or building block. The portions were then "pooled" back together, mixed, and re-split for the next diversification step. This process was repeated for several diversification points on the galanthamine-like scaffold.

Four key points of diversity (R¹, R², R³, and R⁴) were introduced on the core structure, leading to a library of 2,527 unique compounds. rsc.org The selection of building blocks for each diversification point was crucial and was based on their reactivity and ability to introduce a wide range of chemical and physical properties into the final molecules. The presence of 2,527 out of a potential 2,946 compounds was confirmed by mass spectrometry. rsc.org

The first point of diversification (R¹) was the phenolic hydroxyl group, which was coupled with a variety of primary alcohols. The second diversification (R²) involved the conjugate addition of different thiols to an α,β-unsaturated ketone functionality on the scaffold. rsc.org The third point of diversity (R³) was introduced by either acylation or alkylation of a secondary amine. Finally, the fourth diversification (R⁴) involved the formation of imines or oxime ethers from a ketone. rsc.org

The following tables detail the building blocks used at each point of diversification in the synthesis of the galanthamine-like library that led to the discovery of this compound.

Table 1: Building Blocks for R¹ Diversification (Alcohols)

| Building Block Name |

| Cyclopropylmethanol |

| Cyclopentylmethanol |

| Isoamyl alcohol |

| 2-Methoxyethanol |

| Benzyl alcohol |

| No building block (skip codon) |

Data sourced from Pelish, H. E., et al. (2001).

Table 2: Building Blocks for R² Diversification (Thiols)

| Building Block Name |

| 4-Methoxythiophenol |

| 4-Fluorothiophenol |

| Thiophenol |

| Benzyl mercaptan |

| Cyclohexyl mercaptan |

| No building block (skip codon) |

Data sourced from Pelish, H. E., et al. (2001).

Table 3: Building Blocks for R³ Diversification (Aldehydes, Acyl Chlorides, Isocyanates)

| Building Block Type | Building Block Name |

| Aldehyde | 4-Fluorobenzaldehyde |

| Aldehyde | 4-Methoxybenzaldehyde |

| Aldehyde | Cyclohexanecarboxaldehyde |

| Aldehyde | Pivalaldehyde |

| Acyl Chloride | Acetyl chloride |

| Acyl Chloride | Cyclopropanecarbonyl chloride |

| Isocyanate | Phenyl isocyanate |

| No building block (skip codon) |

Data sourced from Pelish, H. E., et al. (2001).

Table 4: Building Blocks for R⁴ Diversification (Hydroxylamines)

| Building Block Name |

| Hydroxylamine |

| O-Methylhydroxylamine |

| O-Benzylhydroxylamine |

| No building block (skip codon) |

Data sourced from Pelish, H. E., et al. (2001).

This strategic combination of solid-phase synthesis and diversity-oriented synthesis, utilizing a split-pool approach with a carefully selected set of building blocks, was instrumental in the generation of a high-quality library of natural product-like molecules. The subsequent screening of this library led to the identification of this compound and highlighted the power of these synthetic methodologies in discovering novel and potent bioactive small molecules. rsc.org

Molecular and Cellular Mechanisms of Action of Secramine a

Direct Molecular Target Identification and Characterization of Secramine A

Interaction with Rho GTPase Family Members, Specifically Cdc42

This compound was discovered through a phenotypic screen for compounds that disrupt the transport of proteins from the Golgi apparatus to the plasma membrane. columbia.edu Subsequent studies identified its direct molecular target as Cdc42, a member of the Rho family of small GTPases. researchgate.netnih.gov These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a multitude of cellular processes, including cytoskeletal organization, cell polarity, and membrane trafficking. portlandpress.comjcancer.org this compound specifically inhibits the activation of Cdc42. researchgate.netnih.gov

Mechanism of RhoGDI-Dependent Cdc42 Inhibition by this compound

The inhibitory action of this compound on Cdc42 is uniquely dependent on RhoGDI. researchgate.netnih.gov RhoGDI proteins are crucial regulators of Rho GTPases; they bind to the inactive, GDP-bound form of these proteins, keeping them soluble in the cytosol and preventing their interaction with downstream effectors. portlandpress.com

This compound appears to function by stabilizing the complex between Cdc42 and RhoGDI. columbia.edu This stabilization effectively sequesters Cdc42 in an inactive state, preventing its release and subsequent activation. researchgate.net While the precise mechanism is still under investigation, it is thought that this compound may bind at the interface of the Cdc42-RhoGDI complex. portlandpress.com

For Cdc42 to become active, it must translocate from the cytosol to cellular membranes, a process that is antagonized by RhoGDI. researchgate.netnih.gov By stabilizing the Cdc42-RhoGDI complex, this compound prevents the dissociation of RhoGDI from Cdc42, thereby inhibiting the association of Cdc42 with membranes, such as the Golgi apparatus. researchgate.netcolumbia.edu This prevention of membrane localization is a key step in inhibiting its activation. researchgate.netcolumbia.edu In vitro studies have demonstrated that this compound inhibits the binding of Cdc42 to Golgi membranes. researchgate.net

The activation of Rho GTPases involves the exchange of GDP for GTP, a process facilitated by guanine (B1146940) nucleotide exchange factors (GEFs). portlandpress.com RhoGDI binding to Cdc42 antagonizes this nucleotide exchange. researchgate.netnih.gov By stabilizing the Cdc42-RhoGDI complex, this compound indirectly inhibits nucleotide exchange on Cdc42. researchgate.netresearchgate.net Consequently, the binding of Cdc42 to its downstream effectors is also blocked, as this interaction requires Cdc42 to be in its active, GTP-bound state. researchgate.netnih.gov

Prevention of Cdc42 Membrane Association and Activation

Modulation of Intracellular Signaling Pathways by this compound

By inhibiting Cdc42 activation, this compound impacts various downstream signaling pathways. Cdc42 is a critical regulator of the actin cytoskeleton. portlandpress.com One of the key pathways it controls is the activation of the Arp2/3 complex via N-WASP (Neural Wiskott-Aldrich syndrome protein), which leads to actin polymerization. jcancer.org this compound has been shown to inhibit the in vitro assembly of actin stimulated by PIP2, which is mediated by the Cdc42/N-WASP/Arp2/3 signaling pathway. jcancer.org

Furthermore, the inhibition of Cdc42 by this compound affects cellular processes that are dependent on dynamic actin remodeling. For instance, it has been observed to inhibit the polarization of the Golgi apparatus in migrating cells, a process that relies on Cdc42-mediated cytoskeletal changes. researchgate.net The migration of certain immune cells, such as T-cell precursors, has also been shown to be affected by Cdc42 inhibition. haematologica.org

| Mechanism of Action | Effect of this compound | Key Proteins Involved |

| Target Inhibition | Inhibits activation of Cdc42 | Cdc42, RhoGDI |

| Complex Stabilization | Stabilizes the Cdc42-RhoGDI complex | Cdc42, RhoGDI |

| Membrane Association | Prevents Cdc42 association with membranes (e.g., Golgi) | Cdc42, RhoGDI |

| Nucleotide Exchange | Antagonizes GDP/GTP exchange on Cdc42 | Cdc42, RhoGDI, GEFs |

| Effector Binding | Prevents binding of Cdc42 to downstream effectors | Cdc42, N-WASP, Arp2/3 |

| Signaling Pathway Modulation | Inhibits actin polymerization and Golgi polarization | Cdc42, N-WASP, Arp2/3 |

Effects on Downstream Effector Pathways of Cdc42 (e.g., PAK/ERK signaling)

By inhibiting the activation of Cdc42, this compound can indirectly influence the activity of its downstream signaling pathways. One such critical pathway involves the p21-activated kinases (PAKs) and the extracellular signal-regulated kinases (ERK). jcancer.orgmdpi.com The activation of PAKs is a direct consequence of their binding to the active, GTP-bound form of Cdc42. mdpi.com Activated PAKs can, in turn, phosphorylate and activate various substrates, leading to the activation of the ERK/MAPK pathway, which is crucial for cell proliferation and survival. mdpi.comnih.gov

Research has shown that inhibitors of Cdc42 can lead to a reduction in the activity of both PAK and ERK signaling pathways. jcancer.orgaacrjournals.org For instance, the Cdc42 inhibitor AZA197 has been demonstrated to decrease the phosphorylation levels of both PAK1 and ERK in colon cancer cells, which is associated with reduced cell proliferation. nih.gov This suggests that by preventing Cdc42 from becoming active, this compound could similarly lead to a downregulation of the PAK/ERK signaling cascade, thereby affecting cellular processes regulated by this pathway.

Influence on Actin Cytoskeleton Dynamics and Regulatory Proteins (e.g., N-WASP, Arp2/3)

This compound significantly impacts the dynamics of the actin cytoskeleton by interfering with the Cdc42 signaling pathway that controls actin polymerization. jcancer.org It has been shown to inhibit actin assembly stimulated by PIP2, a process mediated by the Cdc42/Toca-1/N-WASP/Arp2/3 signaling cascade. jcancer.orgresearchgate.net

The Neural Wiskott-Aldrich syndrome protein (N-WASP) and the Actin-Related Protein 2/3 (Arp2/3) complex are key regulators of actin nucleation and branching. uv.esnih.gov N-WASP, when activated by Cdc42, undergoes a conformational change that allows it to bind and activate the Arp2/3 complex. nih.govreactome.org The activated Arp2/3 complex then initiates the formation of new actin filaments from the sides of existing ones, leading to the creation of a branched actin network. uv.esreactome.org This process is fundamental for the formation of cellular structures like lamellipodia and filopodia. uv.es

This compound does not directly interact with actin or the Arp2/3 complex. Instead, its inhibitory effect on actin polymerization stems from its primary action on Cdc42. By preventing the activation of Cdc42, this compound effectively blocks the upstream signal required for N-WASP and subsequent Arp2/3 complex activation, thereby disrupting the formation of these actin-based structures. jcancer.org

Impact of this compound on Cellular Processes and Organelle Dynamics

As a consequence of its inhibitory effect on Cdc42, this compound influences a range of cellular activities and the dynamics of organelles that are dependent on a functional actin cytoskeleton and proper signaling.

Regulation of Golgi Apparatus Organization and Protein Export

This compound was initially identified through a screen for small molecules that disrupt membrane traffic from the Golgi apparatus. nih.govresearchgate.net It specifically inhibits the export of proteins from the Golgi to the plasma membrane. columbia.eduresearchgate.net This effect is consistent with the known role of Cdc42 in regulating secretory pathways. columbia.edu

The compound mimics the effects of expressing a dominant-negative form of Cdc42, which also impairs protein transport from the Golgi. researchgate.netnih.gov For example, this compound has been shown to delay the transport of the neural cell adhesion molecule (NCAM), a basolaterally targeted protein, from the Golgi in polarized MDCK cells. researchgate.net Interestingly, it does not inhibit the transport of all proteins, suggesting a specific role for Cdc42 in certain cargo export pathways. researchgate.net Furthermore, this compound can affect the polarization of the Golgi apparatus in migrating cells, a process that is also dependent on Cdc42. nih.govresearchgate.net

Alteration of Cellular Morphology and Cell Spreading

The actin cytoskeleton is a primary determinant of cell shape and the ability of cells to spread on a substrate. By disrupting actin dynamics, this compound causes noticeable changes in cellular morphology. Treatment with this compound can cause cells to revert to a round, symmetrical shape. aacrjournals.org

A key cellular process inhibited by this compound is cell spreading, which is known to be dependent on Cdc42 activation. nih.govrsc.org In studies using BS-C-1 cells, this compound was found to inhibit their ability to spread out and adopt a flattened morphology after plating. A significant percentage of cells treated with this compound remained in a rounded state compared to untreated cells, which readily spread. This inhibition of cell spreading is reversible, as washing out the compound allows the cells to resume their normal spreading behavior.

Inhibition of Cell Migration and Filopodia Formation

Cell migration is a complex process that relies heavily on the dynamic remodeling of the actin cytoskeleton to form protrusions like filopodia and lamellipodia at the leading edge. scientificarchives.com Filopodia are thin, finger-like projections that cells use to probe their environment, and their formation is a classic hallmark of Cdc42 activity. uv.es

Modulation of Ion Channel Activity (e.g., cAMP-gated K+ channels)

Recent studies have revealed that Secramine can also modulate the activity of certain ion channels. Specifically, Secramine B, a closely related analog of this compound, has been shown to inhibit a cyclic AMP (cAMP)-gated potassium (K+) channel in intestinal epithelial cells. nih.govnih.govresearchgate.net This channel, presumed to be the KCNQ1/KCNE3 channel, is crucial for maintaining the membrane potential necessary for chloride secretion. researchgate.netnih.gov

The inhibition of this K+ channel by Secramine B was found to be selective for the cAMP-dependent pathway, as it did not affect calcium-mediated chloride secretion, which relies on a different K+ channel. nih.govnih.gov Another structurally distinct Cdc42 inhibitor, also demonstrated similar selective inhibition. nih.gov These findings suggest a potential role for Rho GTPases, including Cdc42, in the regulation of specific ion channel activities. nih.govresearchgate.net

Preclinical Mechanistic Investigations of Secramine a in Model Systems

In Vitro Cellular Studies of Secramine A Effects

This compound has been utilized as a specific pharmacological tool to investigate the roles of the Rho GTPase, Cdc42. Its primary mechanism of action is the inhibition of Cdc42 activation by stabilizing the complex between Cdc42 and its guanine (B1146940) nucleotide dissociation inhibitor (GDI), RhoGDI. researchgate.netnih.govportlandpress.com This prevents the recruitment of Cdc42 to cellular membranes, a prerequisite for its activation and subsequent engagement with downstream effectors. researchgate.netportlandpress.commdpi.com

This compound has been instrumental in elucidating Cdc42-dependent pathways across a diverse range of cell line models. Its application has provided insights into fundamental cellular processes such as protein trafficking, cell migration, and cytoskeletal organization.

In Madin-Darby canine kidney (MDCK) epithelial cells, this compound was used to demonstrate that functional Cdc42 is necessary for the polarized transport of basolateral proteins, such as the neuronal cell adhesion molecule (NCAM), from the Golgi apparatus to the cell surface. researchgate.net Studies in U373MG human astrocytoma cells revealed that this compound inhibits the polarization of the Golgi apparatus toward the leading edge of migrating cells, a process known to be dependent on Cdc42. researchgate.net The compound has also been applied in cancer cell lines to probe the role of Cdc42 in malignancy. For instance, in anaplastic large cell lymphoma (ALCL) and bladder cancer cell lines, this compound helped establish the role of Cdc42 in promoting cell proliferation and survival. mdpi.comatlasgeneticsoncology.org Furthermore, its effects have been characterized in immune cells, including human thymocytes and dendritic cells, to understand viral transmission and immune cell development. haematologica.orgashpublications.org

Below is an interactive data table summarizing the application of this compound in various cell line models.

| Cell Line | Cell Type | Biological Process Investigated | Observed Effect of this compound | Reference(s) |

|---|---|---|---|---|

| MDCK | Canine Kidney Epithelial | Polarized protein transport | Delayed transport of basolateral protein (NCAM-GFP) from the Golgi. | researchgate.net |

| U373MG | Human Astrocytoma | Cell migration and Golgi polarization | Inhibited reorientation of the Golgi apparatus in migrating cells. | researchgate.net |

| ALCL | Anaplastic Large Cell Lymphoma | Cell proliferation and apoptosis | Resulted in cell cycle arrest and apoptosis. | atlasgeneticsoncology.org |

| EJ and T24 | Human Bladder Cancer | Cell proliferation and apoptosis | Inhibited cell proliferation and induced apoptosis. | atlasgeneticsoncology.org |

| A375MM | Human Melanoma | Invadopodia formation | Reduced the formation of invadopodia and extracellular matrix degradation. | aacrjournals.org |

| PC-3 | Human Prostate Cancer | Cell motility | Suppressed actin-based motility and migration. | pnas.org |

| T84 | Human Intestinal Epithelial | Ion transport | Reduced cAMP-stimulated chloride secretion by interfering with a K+ channel. | researchgate.net |

| Human Thymocytes | Human Immune Cells | T-cell development and migration | Impaired migration towards stromal cell-derived factor-1α. | haematologica.org |

| Immature Dendritic Cells | Human Immune Cells | HIV-1 virus transfer | Reduced HIV-1-induced membrane extensions, decreasing virus transfer to T cells. | ashpublications.org |

This compound's inhibitory effect on Cdc42 provides a direct mechanistic link to the regulation of cellular proliferation and apoptosis. Cdc42 is a key signaling node that influences cell cycle progression and survival. portlandpress.comatlasgeneticsoncology.orgnih.gov

In the context of anaplastic large cell lymphoma (ALCL), the oncogenic fusion protein NPM-ALK activates Cdc42, which is critical for lymphoma cell proliferation and survival. atlasgeneticsoncology.org Pharmacological inhibition of Cdc42 by this compound in ALCL cells leads to a G1 phase cell cycle arrest and the induction of apoptosis. atlasgeneticsoncology.org This suggests that the continuous activity of the NPM-ALK/Cdc42 signaling axis is essential for preventing cell death and maintaining the proliferative state of these cancer cells. Similarly, in human bladder cancer cell lines, targeting Cdc42 function was shown to inhibit the transition from the G0/G1 to the S phase of the cell cycle and to trigger apoptosis. atlasgeneticsoncology.org The underlying mechanism involves the disruption of downstream signaling pathways that control the expression of cell cycle regulators and anti-apoptotic proteins. nih.gov

The application of this compound has been extended to three-dimensional (3D) cell culture systems, which more closely mimic the in vivo tissue environment compared to traditional 2D monolayers. crownbio.comthermofisher.com These models allow for the study of complex cell-cell and cell-matrix interactions. leica-microsystems.comnih.gov

In one study utilizing a 3D Matrigel culture system, Caco-2 intestinal epithelial cells were grown to form cysts, which are organized, polarized structures. biologists.com The study investigated the role of various cytoskeletal regulators in the formation of surface protrusions induced by the myosin II inhibitor, blebbistatin. Interestingly, while the Rac inhibitor NSC 23766 was also tested, the application of this compound to inhibit Cdc42 did not prevent the formation of these blebbistatin-induced protrusions. biologists.com This specific finding indicates that under these 3D conditions, the formation of these particular structures is a Cdc42-independent process, highlighting the utility of specific inhibitors like this compound in dissecting complex cellular morphogenesis in 3D environments. biologists.com

Analysis of this compound on Cellular Proliferation and Apoptosis Pathways (mechanistic insights)

In Vivo Mechanistic Studies of this compound in Animal Models

In vivo studies are critical for understanding the physiological and biochemical effects of a compound within a whole organism. walshmedicalmedia.comtechnologynetworks.com Research involving this compound in animal models has focused on validating its mechanism of action and exploring its functional consequences in complex biological systems.

The pharmacodynamic profile of this compound is defined by its targeted inhibition of Cdc42 activation. In vivo, the compound acts by stabilizing the inactive Cdc42-RhoGDI complex, thereby preventing Cdc42 from associating with membranes and interacting with its activators (GEFs) and effectors. researchgate.netnih.govnih.gov This mechanism has been confirmed in various preclinical models.

Studies in mouse models of anaplastic large cell lymphoma have demonstrated the in vivo relevance of Cdc42 inhibition. atlasgeneticsoncology.org Pharmacological targeting of the pathway, for which this compound is a representative tool, was shown to be crucial for inhibiting the growth and maintenance of established lymphomas. atlasgeneticsoncology.org This demonstrates a clear pharmacodynamic effect where the compound's molecular action—inhibiting Cdc42—translates into a measurable, anti-tumor response in a living animal. atlasgeneticsoncology.org The ability to observe such a response confirms that the compound can effectively engage its target in a complex physiological system to produce a biological effect.

This compound has been used to probe the role of Cdc42 in specific physiological and pathological processes in vivo and in cellular models relevant to organismal function.

Immune System Modulation: Cdc42 is a critical regulator of immune cell function. Studies using this compound have provided mechanistic insights into T-cell development and pathogen-host interactions.

T-Cell Development and Migration: In studies on human thymocytes, this compound was used to demonstrate that Cdc42 activity is essential for proper T-cell development and for their migration in response to chemokines like stromal cell-derived factor-1α. haematologica.org

HIV-1 Transmission: In a model of viral pathogenesis, HIV-1 was shown to induce the formation of membrane extensions in immature dendritic cells to facilitate viral transfer to CD4+ T cells. ashpublications.org Application of this compound blocked this process by inhibiting the underlying signaling cascade involving Src kinases and Cdc42, thereby reducing cell-to-cell virus propagation. ashpublications.org

Platelet Adhesion: In platelets, this compound was found to inhibit integrin-mediated adhesion, a key process in thrombosis and hemostasis, further highlighting the role of Cdc42 in immune and related cell functions. nih.gov

Neurological Effects (Mechanistic Level): While direct in vivo neurological studies using this compound are not extensively documented, its target, Cdc42, is known to be fundamental to neuronal function. pnas.org It plays a critical role in processes such as neuronal branching, growth cone dynamics, and cell polarity. pnas.org Furthermore, Cdc42 signaling is implicated in the pathophysiology of neurodegenerative conditions like Huntington's disease. nih.gov The use of specific Cdc42 inhibitors like this compound in relevant in vitro and ex vivo neurological models provides a powerful mechanistic tool to dissect these pathways. pnas.org

Target Engagement Studies of this compound in Animal Models

To validate that a compound interacts with its intended molecular target within a complex biological environment, target engagement studies in relevant model systems are essential. For this compound, preclinical investigations have sought to confirm its engagement with its designated target, the small GTPase Cdc42, in various animal-derived models. These studies are crucial for bridging the gap between in vitro biochemical activity and in vivo physiological effects. The primary mechanism of this compound involves inhibiting the activation of Cdc42 by preventing the dissociation of the Cdc42-RhoGDI complex, thereby sequestering Cdc42 in its inactive state and blocking its localization to membranes where activation occurs. nih.govresearchgate.netnih.gov

Research in animal models has focused on observing the functional consequences of this inhibition in cellular processes known to be regulated by Cdc42.

Guinea Pig and Mouse Sperm Models: Evidence for this compound's engagement with Cdc42 has been demonstrated in sperm from guinea pigs and mice. bioscientifica.com In these studies, this compound was used as a specific inhibitor of Cdc42. bioscientifica.com Its application successfully inhibited sperm capacitation and the acrosome reaction, two critical processes for fertilization that are dependent on Cdc42 signaling. bioscientifica.com Researchers found that in noncapacitated sperm, Cdc42 is associated with the protein Caveolin-1 (CAV1), and this interaction is reduced during capacitation. bioscientifica.com The use of this compound prevented the activation of Cdc42, supporting the hypothesis that the disruption of the CAV1-Cdc42 complex is a key step in sperm activation. bioscientifica.com These findings indicate that this compound effectively engages the Cdc42 pathway in this ex vivo mammalian system. bioscientifica.com

Murine Platelet Models: In the context of hematology, the role of this compound has been explored in mouse platelets. Initial studies using this compound suggested that Cdc42 activity was necessary for the formation of filopodia, the slender actin-rich plasma membrane protrusions, in platelets. portlandpress.commdpi.com This finding was consistent with this compound engaging and inhibiting its target. However, the selectivity of the inhibitor in this specific model was later questioned. portlandpress.com Subsequent research using mice with a platelet-specific gene deletion for Cdc42 produced different results, leading to a more nuanced understanding of Cdc42's role and the effects of its chemical inhibition in platelet biology. portlandpress.com

Human Thymocyte Ex Vivo Models: The function of Cdc42 in immune cell development has been investigated using this compound in an ex vivo model of human T-cell differentiation. haematologica.org this compound was employed to block Cdc42 activation in human thymocytes. haematologica.org While the study confirmed the essential role of Cdc42 in T-cell development, it was observed that treatment with this compound did not impair the migration of thymocytes towards the chemokine SDF-1α. haematologica.org This specific finding from a human cell-based model helps to delineate the precise functional outcomes of Cdc42 inhibition by this compound.

While direct target engagement studies of this compound in more complex in vivo animal models like tumor xenografts are not extensively detailed in available literature, such models are standard for other Cdc42 inhibitors. mdpi.comfrontiersin.org For instance, the Cdc42 inhibitor AZA197 has been shown to suppress tumor growth in mouse xenograft models, validating Cdc42 as a therapeutic target in an in vivo cancer setting. frontiersin.org

The collective data from these animal and ex vivo models confirm that this compound can engage the Cdc42 pathway, leading to the inhibition of specific cellular functions. These studies underscore the importance of using diverse model systems to fully characterize the biological effects of a targeted chemical inhibitor.

Interactive Data Table: Target Engagement of this compound in Animal Model Systems

| Animal Model/System | Target Pathway Investigated | Experimental Approach | Key Finding on Target Engagement |

| Guinea Pig & Mouse Sperm | Cdc42-mediated capacitation and acrosome reaction | Treatment of sperm with this compound; co-immunoprecipitation assays. | This compound inhibited Cdc42 activation, preventing capacitation and the acrosome reaction, confirming engagement with the target pathway. bioscientifica.com |

| Mouse Platelets | Cdc42-dependent filopodia formation | Inhibition of platelet function with this compound. | Initial studies showed this compound inhibited filopodia formation, suggesting target engagement. portlandpress.commdpi.com Later genetic models provided a more complex picture. portlandpress.com |

| Human Thymocytes (ex vivo) | Cdc42-dependent T-cell development and migration | Inhibition of thymocyte function with this compound. | Blocked aspects of T-cell development but did not impair migration towards SDF-1α, indicating specific functional consequences of target engagement. haematologica.org |

Research Methodologies Applied to Secramine a Studies

Chemical and Spectroscopic Characterization Techniques for Secramine A

The definitive identification and structural confirmation of this compound have relied on standard and advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the characterization of this compound. measurlabs.com Both ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure of the synthesized compound. In a scaled-up synthesis of this compound, NMR spectra were recorded on a Varian Inova 500 instrument, with ¹H and ¹³C spectra recorded at 500 MHz and 126 MHz, respectively, using deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak.

Advanced two-dimensional (2D) NMR techniques, such as COSY, NOESY, and HSQC, have also been employed to provide more detailed structural information and to confirm the connectivity and spatial relationships of atoms within the molecule. measurlabs.comfigshare.com These methods are particularly valuable for complex organic molecules like this compound. measurlabs.commdpi.com

Mass spectrometry (MS) is a critical tool used to determine the molecular weight of this compound and to confirm its elemental composition. whitman.educhemistrydocs.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula. savemyexams.com This technique is essential for verifying the successful synthesis of this compound and for distinguishing it from other potential byproducts. nih.gov In practice, MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and to identify potential metabolites of this compound in biological systems. whitman.edu The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Biochemical and Biophysical Assays for this compound Mechanism Elucidation

To understand how this compound exerts its biological effects, a variety of in vitro assays have been developed and utilized. These assays have been crucial in identifying Cdc42 as the primary target of this compound and in dissecting the molecular details of its inhibitory mechanism.

A key finding from in vitro studies is that this compound inhibits the binding of Cdc42 to cellular membranes. researchgate.net In one assay, bovine brain cytosol was incubated with this compound, followed by the addition of GTPγS and rat liver Golgi membranes. The amount of Cdc42 associated with the membranes was then quantified by western blotting, demonstrating that this compound reduces this association. researchgate.netresearchgate.net

Furthermore, the inhibitory action of this compound is dependent on the presence of RhoGDI (Rho Guanine (B1146940) Nucleotide Dissociation Inhibitor). researchgate.net this compound appears to stabilize the Cdc42-RhoGDI complex, which sequesters Cdc42 in the cytosol and prevents its translocation to membranes where it would be activated. nih.govaacrjournals.org Assays have shown that this compound decreases the membrane association of prenylated Cdc42 when it is presented to PIP2 liposomes as a complex with RhoGDI1.

The activation of Cdc42 leads to the engagement of various downstream effector proteins that regulate cellular processes like actin polymerization. nih.gov The effect of this compound on these pathways has been investigated using enzyme activity assays. For instance, the ability of this compound to inhibit Cdc42-dependent actin polymerization has been demonstrated in Xenopus laevis egg extracts. This assay monitors the increase in fluorescence of pyrene-labeled actin as it incorporates into filaments. This compound was found to inhibit actin polymerization stimulated by PIP2 liposomes, a process that relies on the activation of Cdc42 and its effector N-WASP. However, this compound did not inhibit actin assembly when the pathway was initiated downstream of Cdc42 by the N-WASP VCA domain, indicating that its target is upstream of N-WASP.

GTPase activation assays are used to directly measure the levels of active, GTP-bound Cdc42. A common method involves a pull-down assay using a protein domain that specifically binds to the active form of the GTPase, such as the p21-binding domain (PBD) of PAK1, often fused to GST (GST-PBD). researchgate.netaai.org In these assays, cell lysates are incubated with GST-PBD beads, and the amount of precipitated GTP-Cdc42 is detected by western blotting. Studies using this approach have shown that this compound inhibits the recovery of active Cdc42(GTPγS). researchgate.net

Further experiments have revealed that this compound does not directly block the binding of Cdc42 to its effectors, nor does it inhibit the nucleotide exchange on non-prenylated Cdc42. researchgate.net Instead, its inhibitory effect on GTPase activation is linked to its ability to prevent the membrane association of the Cdc42-RhoGDI complex, which is a prerequisite for nucleotide exchange and subsequent activation. researchgate.net

Interactive Data Tables

Table 1: Summary of Biochemical Assays for this compound

| Assay Type | Purpose | Key Finding with this compound | Reference |

| Cdc42-Membrane Binding Assay | To determine the effect on Cdc42 localization | Inhibits the binding of Cdc42 to Golgi membranes. | researchgate.netresearchgate.net |

| Cdc42-RhoGDI Interaction Assay | To investigate the role of RhoGDI in this compound's mechanism | Inhibition of Cdc42 is RhoGDI-dependent; stabilizes the Cdc42-RhoGDI complex. | researchgate.netnih.gov |

| Actin Polymerization Assay | To assess the impact on Cdc42-mediated cytoskeletal changes | Inhibits PIP2-stimulated actin polymerization in Xenopus egg extracts. | |

| GTPase Activation (Pull-down) Assay | To measure the levels of active, GTP-bound Cdc42 | Inhibits the association of Cdc42(GTPγS) with GST-PBD. | researchgate.net |

Enzyme Activity Assays for Cdc42 and Downstream Effectors

Cell Biology Techniques for this compound Functional Analysis

The functional characterization of this compound has been heavily reliant on a suite of sophisticated cell biology techniques. These methods have been instrumental in elucidating its mechanism of action, particularly its effects on intracellular trafficking and organelle dynamics.

Live-Cell Imaging and Fluorescence Microscopy for Organelle Dynamics (e.g., Golgi polarization)

Live-cell imaging and fluorescence microscopy have been pivotal in observing the real-time effects of this compound on cellular processes. Researchers have used these techniques to visualize and quantify the compound's impact on the Golgi apparatus, a key organelle in the secretory pathway.

In one key study, the effect of this compound on protein transport from the Golgi was monitored in Madin-Darby canine kidney (MDCK) cells. researchgate.net These cells were engineered to express neuronal cell adhesion molecule tagged with green fluorescent protein (NCAM-GFP), which is transported through the basolateral pathway. Live imaging revealed that treatment with this compound significantly delayed the transport of NCAM-GFP from the Golgi apparatus to the cell surface. researchgate.netresearchgate.net Conversely, the transport of p75-GFP, a protein following the apical route, was unaffected, suggesting a specific disruption of the basolateral transport pathway. researchgate.net

The role of this compound in Golgi polarization, a crucial process for directed cell migration, was investigated using human astrocytoma cells (U373MG). researchgate.netresearchgate.net After creating a wound in a confluent monolayer of these cells, researchers tracked the orientation of the Golgi apparatus. In untreated cells, the Golgi polarized by reorienting itself in the direction of migration, towards the wound. researchgate.net However, in cells treated with this compound, this polarization was significantly inhibited. researchgate.netresearchgate.net The Golgi was visualized by staining for the resident protein giantin, and its position relative to the nucleus and the direction of migration was quantified. researchgate.netresearchgate.net

These studies demonstrate the power of fluorescence microscopy to provide direct visual evidence of this compound's interference with fundamental cellular functions like protein trafficking and organelle positioning. researchgate.net

| Cell Line | Technique | Fluorescent Marker/Stain | Key Finding | Reference |

|---|---|---|---|---|

| MDCK (Madin-Darby Canine Kidney) | Live-Cell Fluorescence Microscopy | NCAM-GFP (Neuronal Cell Adhesion Molecule-Green Fluorescent Protein) | This compound delays the transport of basolateral proteins from the Golgi. | researchgate.netresearchgate.net |

| U373MG (Human Astrocytoma) | Epifluorescence Microscopy | Giantin (Golgi marker), Hoechst dye (nucleus) | This compound inhibits the polarization of the Golgi apparatus in migrating cells. | researchgate.netresearchgate.net |

| BS-C-1 (Monkey Kidney Epithelial) | Fluorescence Microscopy | VSVGts-EGFP (Vesicular Stomatitis Virus G protein-Enhanced Green Fluorescent Protein) | This compound inhibits Golgi-to-plasma membrane transport. |

Immunofluorescence and Western Blot Analysis of Protein Expression and Localization

Immunofluorescence and Western blotting are fundamental techniques used to detect and quantify specific proteins within cells, providing insights into their expression levels and subcellular location.

Immunofluorescence staining was used in conjunction with microscopy to visualize the Golgi apparatus in cell migration assays. researchgate.net By using an antibody against the Golgi protein giantin, researchers could confirm that this compound treatment disrupted the normal forward polarization of the Golgi in migrating astrocytoma cells. researchgate.netresearchgate.net

Western blot analysis has been crucial for investigating the molecular target of this compound. wikipedia.org Studies showed that this compound inhibits the activation of the Rho GTPase Cdc42. researchgate.netnih.govuiowa.edu In in vitro assays, Golgi membranes were incubated with cytosol, and the amount of Cdc42 bound to the membranes was measured by Western blotting. researchgate.netresearchgate.net The results demonstrated that this compound and its analog Secramine B effectively inhibited the binding of Cdc42 to Golgi membranes, a critical step for its function in membrane trafficking. researchgate.netresearchgate.net This technique provides a quantitative measure of protein association with specific cellular compartments, directly implicating Cdc42 in the mechanism of action of this compound. researchgate.netthermofisher.com

Cell-Based Phenotypic Screening and High-Throughput Screening (HTS) Assays

This compound was discovered through a cell-based phenotypic screen designed to identify small molecules that disrupt the secretory pathway. nih.gov Phenotypic screening involves adding compounds to living cells and scoring for a specific physiological effect, without prior knowledge of the compound's molecular target. This approach is powerful for discovering molecules with novel biological activities. biocompare.com

The screen that identified this compound utilized a temperature-sensitive mutant of the vesicular stomatitis virus G protein tagged with EGFP (VSVGts-EGFP). At a restrictive temperature, this protein is synthesized but retained in the endoplasmic reticulum (ER). Upon shifting to a permissive temperature, the protein traffics through the Golgi apparatus to the plasma membrane. The screen was designed to find compounds that caused the VSVGts-EGFP to be retained in the Golgi, indicating a blockage of Golgi-to-plasma membrane transport.

From a library of approximately 2,500 galanthamine-like small molecules, an initial 114 compounds were found to inhibit this transport step. Through rescreening and further characterization, this compound was identified as a potent inhibitor. This high-throughput, imaging-based approach allowed for the rapid assessment of a large chemical library to find a compound with a specific, desired effect on cell physiology. nih.govnih.gov

| Screening Type | Assay Principle | Cell Line | Initial Library Size | Outcome | Reference |

|---|---|---|---|---|---|

| High-Throughput Phenotypic Screen | Inhibition of Golgi-to-plasma membrane transport of VSVGts-EGFP | BS-C-1 | ~2,500 compounds | Identification of this compound as a potent inhibitor of the secretory pathway. |

Computational and Bioinformatic Tools in this compound Research

While cell biology techniques have been central to understanding this compound's effects, computational and bioinformatic tools offer complementary approaches to predict protein structures, simulate molecular interactions, and analyze complex biological networks.

Molecular Dynamics Simulations and Homology Modeling

Homology modeling and molecular dynamics (MD) simulations are powerful computational methods for predicting and refining the three-dimensional structures of proteins and their complexes. nih.govnih.gov Homology modeling constructs a 3D model of a target protein based on the known structure of a homologous protein. researchgate.net MD simulations can then be used to refine this model and simulate the physical motions of atoms over time, providing insights into protein dynamics and stability. nih.govresearchgate.net

In the context of this compound, which targets the Cdc42 GTPase, these methods are highly relevant. nih.gov Although specific MD simulation studies focusing exclusively on the this compound-Cdc42 interaction are not extensively detailed in the provided results, the methodologies are standard for studying such protein-ligand systems. researchgate.net For instance, researchers have used homology modeling to build 3D structures of various receptors and channels, followed by MD simulations to understand their dynamics and function. nih.govmdpi.com Such an approach could be applied to model the binding site of Cdc42, especially in its complex with RhoGDI, which is required for this compound's inhibitory action. researchgate.net This would allow for a detailed, atomic-level investigation of how this compound stabilizes the inactive state of Cdc42, potentially guiding the design of more potent or specific analogs. researchgate.net

Network Pharmacology Approaches for Pathway Analysis

Network pharmacology is a bioinformatic approach that analyzes the complex interactions between drugs, target proteins, and biological pathways. nih.gov It moves beyond the "one drug, one target" paradigm to embrace the reality that small molecules often interact with multiple targets, influencing a network of cellular processes. nih.gov

For a compound like this compound, which inhibits the master regulator Cdc42, a network pharmacology approach would be highly informative. mdpi.com Cdc42 is a central node in numerous signaling pathways that control cell adhesion, cytoskeletal organization, cell cycle progression, and cell migration. mdpi.com By inhibiting Cdc42, this compound is predicted to have wide-ranging effects on these interconnected pathways.

A network pharmacology study would begin by identifying the known and predicted targets of this compound and then mapping these onto protein-protein interaction and signaling pathway databases. nih.gov This would allow researchers to visualize the broader biological system affected by the compound. For example, it could help elucidate the downstream consequences of Cdc42 inhibition on pathways like the PI3K/AKT and PAK signaling pathways, both of which are implicated in cancer and are regulated by Cdc42. mdpi.com This approach can reveal unexpected connections and provide a holistic understanding of a compound's mechanism of action, potentially identifying new therapeutic applications. nih.gov

Future Research Directions and Unexplored Avenues for Secramine a

Identification of Novel Biological Activities and Mechanistic Pathways of Secramine A

The known inhibitory effect of this compound on Cdc42-dependent processes, such as protein secretion and Golgi polarization, serves as a foundation for exploring its broader biological implications. researchgate.netnih.gov Given the multifaceted roles of Cdc42 in cellular functions ranging from cytoskeletal organization to cell cycle progression, it is highly probable that this compound impacts a wider array of biological activities than currently documented. researchgate.netmdpi.com

Future research should systematically screen for novel phenotypes induced by this compound in various cell types and model organisms. This could uncover its involvement in processes like:

Immune Response: Cdc42 is implicated in immune cell migration, phagocytosis, and the formation of the immunological synapse. Investigating the effects of this compound on these processes could reveal its potential as an immunomodulatory agent.

Neuronal Development and Function: Cdc42 plays a critical role in neuronal polarity, axon guidance, and dendritic spine formation. Exploring the impact of this compound in neuronal models could provide insights into neurodevelopmental disorders and neurodegenerative diseases. researchgate.net

Cancer Metastasis: The role of Cdc42 in cancer cell migration and invasion is well-established. nih.govresearchgate.net While initial studies have touched upon this, a deeper dive into the specific steps of the metastatic cascade that are sensitive to this compound could identify new therapeutic strategies. nih.govresearchgate.net For instance, its effect on processes like invadopodia formation and epithelial-mesenchymal transition warrants further investigation.

Platelet Function: this compound has been shown to block Cdc42 activation and consequently inhibit platelet adhesion and filopodia formation. researchgate.net Further studies could explore its potential in modulating thrombosis and hemostasis. mdpi.com

Development of this compound as a Specific Chemical Probe for Untargeted Biological Discovery

The unique, RhoGDI-dependent mechanism of this compound distinguishes it from other Cdc42 inhibitors. researchgate.netnih.gov This specificity makes it an excellent candidate for development as a chemical probe for "chemical genetics" or untargeted biological discovery. columbia.eduresearchgate.net In this approach, a small molecule with a well-defined mechanism is used to perturb cellular systems, and the resulting phenotypes are analyzed to uncover new biological connections. columbia.edu

To enhance its utility as a probe, several avenues can be pursued:

Synthesis of Photoaffinity and Biotinylated Derivatives: Creating analogues of this compound that can be covalently cross-linked to their binding partners upon photoactivation or captured using biotin-avidin affinity chromatography would be invaluable for definitively identifying its direct molecular targets in a cellular context.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would involve synthesizing a library of this compound analogues and systematically testing their activity. nih.gov This would not only help in optimizing its potency and selectivity but also in identifying the key chemical features required for its biological activity. researchgate.net This information is critical for designing more refined probes.

Development of a "Bump-Hole" Strategy: This sophisticated chemical genetics approach involves engineering a mutant version of the target protein (the "hole") that is resistant to the natural inhibitor but sensitive to a modified version of the inhibitor (the "bump"). Applying this to the Cdc42-RhoGDI-Secramine A system would provide an exceptionally specific tool to dissect the functions of Cdc42.

By developing this compound into a highly specific and versatile chemical probe, researchers can systematically explore the "Cdc42-ome" and uncover previously unknown functions and regulatory networks associated with this critical GTPase. researchgate.netnih.gov

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the cellular impact of this compound, it is essential to move beyond single-pathway analyses and embrace systems-level approaches. frontiersin.orgnih.gov Integrating multi-omics data will provide a comprehensive picture of the molecular perturbations induced by this compound. mdpi.comomicscouts.com

Key strategies include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to this compound treatment can reveal entire signaling networks and cellular programs that are modulated by Cdc42 activity.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the downstream consequences of Cdc42 inhibition.

Metabolomics: As cellular signaling and metabolism are intricately linked, examining the metabolic profile of cells treated with this compound could uncover unexpected links between Cdc42 and metabolic pathways. nih.gov

Computational Modeling: The data generated from these omics studies can be integrated into computational models to simulate the dynamic behavior of the cellular systems and predict novel functions and drug targets. institut-curie.org

This integrated, multi-omics strategy will enable the construction of a comprehensive network model of this compound's mechanism of action, moving from a linear understanding of its effects to a more dynamic and interconnected view of its cellular consequences. frontiersin.orgmdpi.com

Exploration of Synthetic Accessibility to More Complex this compound Analogues for Mechanistic Probes

The initial synthesis of this compound was inspired by the natural product galanthamine (B1674398) and was achieved through diversity-oriented synthesis, a strategy that allows for the creation of a wide range of complex molecules. acs.orgrsc.orgnih.gov To further refine this compound as a mechanistic probe and explore its therapeutic potential, enhancing its synthetic accessibility and generating more complex analogues is a critical future direction. openreview.netarxiv.orgevariste.com

Future synthetic efforts should focus on:

Developing More Efficient and Scalable Synthetic Routes: The ability to produce larger quantities of this compound and its analogues is essential for extensive biological testing. rsc.org Streamlining the synthesis will facilitate broader collaborations and more in-depth studies.

Privileged Structure-Based Diversity-Oriented Synthesis (pDOS): This strategy involves using a "privileged structure," a molecular scaffold known to bind to multiple biological targets, as a starting point for generating a library of diverse compounds. acs.org Applying this to the this compound scaffold could lead to the discovery of analogues with novel biological activities. rsc.org

Computational and AI-Driven Molecular Design: Utilizing computational tools and machine learning algorithms can help predict the properties of virtual this compound analogues, prioritizing the synthesis of compounds with desired characteristics such as increased potency, selectivity, or improved pharmacokinetic properties. openreview.netarxiv.org

By exploring more advanced synthetic strategies, chemists can generate a new generation of this compound analogues. These molecules will not only serve as more precise probes to dissect the intricacies of Cdc42 signaling but may also represent starting points for the development of novel therapeutic agents targeting diseases driven by aberrant GTPase activity.

Q & A

Basic Research Questions

Q. What standardized in vitro assays are recommended to evaluate Secramine A’s bioactivity, and how should researchers validate their results?

- Methodological Answer : Begin with high-throughput screening (HTS) assays, such as fluorescence-based enzymatic inhibition assays, to assess this compound’s interaction with target proteins (e.g., kinases or GTPases). Validate findings using orthogonal methods like surface plasmon resonance (SPR) to confirm binding affinity. Include negative controls (e.g., solvent-only groups) and positive controls (known inhibitors) to eliminate false positives. Replicate experiments across ≥3 independent trials to ensure reproducibility .

- Example Table :

| Assay Type | Readout Parameter | Validation Step |

|---|---|---|

| HTS Enzymatic | Fluorescence intensity | SPR binding kinetics |

| Cell viability (MTT) | Optical density (OD570) | Live/dead staining |

Q. How should researchers design dose-response experiments for this compound to establish its IC50/EC50 values?

- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1 nM–100 μM) to cover subthreshold to saturation concentrations. Employ nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50. Include vehicle controls and normalize data to baseline activity. Validate curve fitting with software like GraphPad Prism, ensuring R² > 0.95 for reliability .

Q. What controls are essential in this compound studies to mitigate confounding variables in cellular models?

- Methodological Answer : Implement three control tiers:

- Technical : Solvent-only (e.g., DMSO) and untreated cells.

- Biological : Cells treated with a structurally unrelated compound with similar purported activity.

- Experimental : Use CRISPR knockouts or siRNA silencing of the hypothesized target to confirm specificity. Document batch-to-batch variability in compound purity (HPLC ≥98%) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo data on this compound’s efficacy be systematically resolved?

- Methodological Answer : Conduct pharmacokinetic (PK) profiling to evaluate bioavailability and tissue penetration. Compare in vitro IC50 with in vivo plasma concentrations. If discrepancies persist, assess off-target effects via proteome-wide affinity assays (e.g., thermal shift assays). Use Bayesian statistical models to quantify confidence intervals for cross-model comparisons .

Q. What strategies optimize target identification for this compound when working with poorly characterized biological systems?

- Methodological Answer : Combine chemoproteomics (e.g., activity-based protein profiling, ABPP) with transcriptomic analysis (RNA-seq) of treated vs. untreated cells. Prioritize targets showing dose-dependent engagement and pathway enrichment (p < 0.05, FDR-corrected). Validate candidates using isogenic cell lines with target gene deletions .

Q. Which statistical approaches are most robust for longitudinal studies investigating this compound’s chronic effects?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in repeated-measures designs. Use survival analysis (Kaplan-Meier curves with log-rank tests) for time-to-event data. Predefine exclusion criteria to avoid post hoc bias, and report effect sizes with 95% CIs instead of relying solely on p-values .

Methodological Best Practices

- Data Validation : Ensure raw data and analysis scripts are archived using platforms like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : For contradictory findings, conduct a blinded re-analysis with independent labs to isolate technical vs. biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.